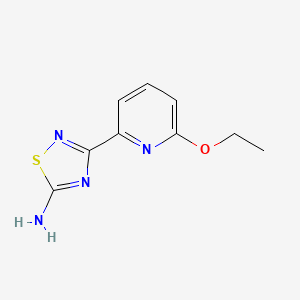![molecular formula C18H13ClFN5O4 B13854297 2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated bipyrimidinyl core, a fluorinated benzonitrile moiety, and multiple oxo groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the bipyrimidinyl core, followed by the introduction of the chlorinated and fluorinated groups. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to modulate biological pathways or target specific proteins.
Industry: Its chemical properties may make it useful in the development of new materials, coatings, or other industrial applications.
Mécanisme D'action
The mechanism by which 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile
- 1-Chloro-2,4-difluoro-5-methoxybenzene
Uniqueness
What sets 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity, biological activity, or physical properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H13ClFN5O4 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
2-[[6-(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H13ClFN5O4/c1-22-16(27)7-14(25-13(19)6-15(26)23(2)18(25)29)24(17(22)28)9-11-5-12(20)4-3-10(11)8-21/h3-7H,9H2,1-2H3 |
Clé InChI |
WLPAZJPUUVKVHL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)







